molecular formula C12H6Cl2S3 B13028092 2,5-bis(5-chlorothiophen-2-yl)thiophene

2,5-bis(5-chlorothiophen-2-yl)thiophene

Cat. No.: B13028092
M. Wt: 317.3 g/mol
InChI Key: FMVZMHKHEDOCRL-UHFFFAOYSA-N
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Description

2,5-bis(5-chlorothiophen-2-yl)thiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of two 5-chlorothiophen-2-yl groups attached to a central thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(5-chlorothiophen-2-yl)thiophene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,5-bis(5-chlorothiophen-2-yl)thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2,5-bis(5-chlorothiophen-2-yl)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-bis(5-chlorothiophen-2-yl)thiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of materials and biological systems, making it useful in organic electronics and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-bis(5-chlorothiophen-2-yl)thiophene is unique due to the presence of chlorine atoms, which can significantly alter its electronic properties and reactivity compared to other thiophene derivatives. This makes it particularly valuable in applications requiring specific electronic characteristics.

Properties

Molecular Formula

C12H6Cl2S3

Molecular Weight

317.3 g/mol

IUPAC Name

2,5-bis(5-chlorothiophen-2-yl)thiophene

InChI

InChI=1S/C12H6Cl2S3/c13-11-5-3-9(16-11)7-1-2-8(15-7)10-4-6-12(14)17-10/h1-6H

InChI Key

FMVZMHKHEDOCRL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C2=CC=C(S2)Cl)C3=CC=C(S3)Cl

Origin of Product

United States

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